molecular formula C10H4O2S2 B2753836 thieno[3,2-g][1]benzothiole-4,5-dione CAS No. 24243-32-1

thieno[3,2-g][1]benzothiole-4,5-dione

Cat. No.: B2753836
CAS No.: 24243-32-1
M. Wt: 220.26
InChI Key: HRKPZDPFRDQSKZ-UHFFFAOYSA-N
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Description

Benzo[2,1-b:3,4-b’]dithiophene-4,5-dione is a compound with a planar symmetrical molecular structure, belonging to the thiophene derivative family. This compound is known for its excellent electron delocalization and π-π stacking capabilities, which facilitate efficient charge transport .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[2,1-b:3,4-b’]dithiophene-4,5-dione typically involves the protection of the diketone group using ethylene glycol, followed by various reaction steps to achieve the desired structure . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and water, with temperature control to optimize the yield and purity of the product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality and yield, and implementing safety measures to handle the chemicals involved.

Chemical Reactions Analysis

Types of Reactions: Benzo[2,1-b:3,4-b’]dithiophene-4,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more complex thiophene derivatives, while reduction can yield simpler structures with modified electronic properties .

Comparison with Similar Compounds

Uniqueness: Benzo[2,1-b:3,4-b’]dithiophene-4,5-dione is unique due to its specific molecular structure, which provides excellent electron delocalization and π-π stacking capabilities. This makes it highly efficient for charge transport applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

thieno[3,2-g][1]benzothiole-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4O2S2/c11-7-5-1-3-13-9(5)10-6(8(7)12)2-4-14-10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKPZDPFRDQSKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=O)C(=O)C3=C2SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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